2,3-Dibromo-1-fluoro-4-methoxybenzene
Overview
Description
“2,3-Dibromo-1-fluoro-4-methoxybenzene” is a chemical compound. It is similar to “1-Bromo-2,3-difluoro-4-methoxybenzene” which has a molecular weight of 223.02 . It is a white to off-white solid .
Synthesis Analysis
The synthesis of such compounds often involves electrophilic aromatic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code1S/C7H5BrF2O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3
. This indicates that the compound has a bromo, difluoro, and methoxy substituents on a benzene ring . Chemical Reactions Analysis
The chemical reactions of “this compound” are likely to involve nucleophilic aromatic substitution . This involves the addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion .Physical and Chemical Properties Analysis
“this compound” is a white to off-white solid . It has a molecular weight of 223.02 .Scientific Research Applications
Study of Molecular Structure and Properties : Research on similar compounds, like 2-Fluoro-N-(4-methoxyphenyl)benzamide, involves studying the molecular structure and properties such as bond angles and interactions, which can be critical for understanding the behavior of "2,3-Dibromo-1-fluoro-4-methoxybenzene" in different environments (Saeed et al., 2009).
Investigation of Reaction Mechanisms : Studies on compounds like 3-fluoro-4-chloronitrobenzene, which share some structural similarities, focus on understanding reaction mechanisms such as the SNAr orbital-controlled processes, potentially relevant for the reactions involving "this compound" (Cervera et al., 1996).
Material Science Applications : The study of compounds similar to "this compound" in material science, for instance in the synthesis of copolymers, suggests potential applications in developing new materials with specific optical properties (Cho et al., 2002).
Synthetic Chemistry : Research into the synthesis and applications of related dibromobenzenes, like 1,2-Dibromobenzenes, indicates that "this compound" could be a valuable precursor for various organic transformations (Diemer et al., 2011).
Environmental Science : The presence of halogenated methoxybenzenes in the environment, as studied in the marine troposphere, implies that "this compound" might also have environmental significance (Führer & Ballschmiter, 1998).
Pharmaceutical Research : In the realm of pharmaceuticals, similar compounds are investigated for their potential use in synthesizing new medicinal compounds, indicating a similar possible application for "this compound" (Guo & Tanaka, 2009).
Electronics and Photonics : Research on polyfluorene copolymers, which may contain similar structural elements, suggests applications of "this compound" in the field of electronics and photonics, particularly in light-emitting diodes (Park et al., 2008).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2,3-dibromo-1-fluoro-4-methoxybenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAADMZZIQTLKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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